molecular formula C19H23N3O5S B13379699 methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate

methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B13379699
M. Wt: 405.5 g/mol
InChI Key: AHKVNTYSDRZEHS-KEBDBYFISA-N
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Description

Methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines elements of pyrimidine and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the allyl and butyl groups. The final steps involve the formation of the thiophene ring and the esterification to produce the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-{[(1-allyl-3-butyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4-methyl-3-thiophenecarboxylate include other pyrimidine and thiophene derivatives, such as:

  • Pyrimidine-based drugs like 5-fluorouracil
  • Thiophene-based compounds like thiophene-2-carboxylic acid

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural elements, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 2-[(E)-(1-butyl-6-hydroxy-2,4-dioxo-3-prop-2-enylpyrimidin-5-yl)methylideneamino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H23N3O5S/c1-5-7-9-22-17(24)13(16(23)21(8-6-2)19(22)26)10-20-15-14(18(25)27-4)12(3)11-28-15/h6,10-11,24H,2,5,7-9H2,1,3-4H3/b20-10+

InChI Key

AHKVNTYSDRZEHS-KEBDBYFISA-N

Isomeric SMILES

CCCCN1C(=C(C(=O)N(C1=O)CC=C)/C=N/C2=C(C(=CS2)C)C(=O)OC)O

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)CC=C)C=NC2=C(C(=CS2)C)C(=O)OC)O

Origin of Product

United States

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